N-(2-(氮杂环己烷-1-基)-2-(噻吩-3-基)乙基)-2,5-二氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

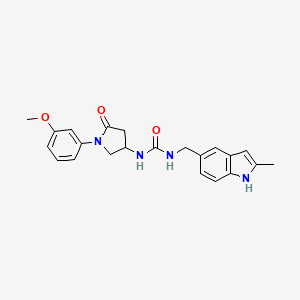

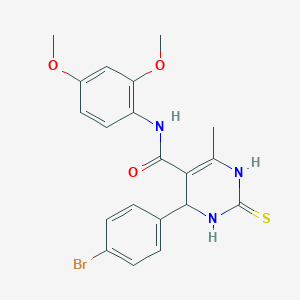

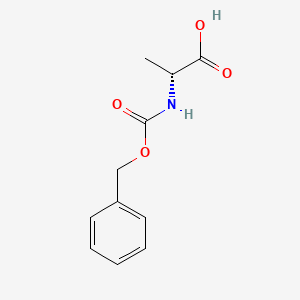

The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves N-alkylation and aminohydroxylation reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide, which can undergo intramolecular aminohydroxylation to yield an N-(2-azidoaryl)sulfonyl prolinol. This intermediate is a precursor for the synthesis of pyrrolobenzothiadiazepine derivatives . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a sulfonamide group attached to a difluorobenzene ring, which is known for its electron-withdrawing properties. The azepan (heptamethyleneimine) ring and the thiophene ring would contribute to the compound's three-dimensional conformation and electronic distribution. The presence of these heterocycles suggests potential for interesting interactions and reactivity .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can be quite diverse. For example, the N-Fluorobenzenesulfonimide (NFSI) has been used as an effective Ag(i)-catalyst attenuator in the cycloisomerization of ynesulfonamide to azepino[4,5-b]indole derivatives . This indicates that sulfonamide compounds can participate in complex cyclization reactions, which could be relevant to the compound , especially considering its potential to form cyclic structures due to the presence of the azepan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The difluorobenzene ring would likely contribute to the compound's stability and could affect its boiling point and solubility. The azepan and thiophene rings could impact the compound's basicity and electronic properties. While the papers do not provide specific data on the physical and chemical properties of the compound , they do suggest that similar sulfonamide compounds can exhibit a range of properties depending on their specific functional groups and overall structure .

科学研究应用

压力对多晶型的影响

费多罗夫等人(2017 年)研究了压力对两种多晶型甲苯磺丁脲(一种磺酰脲类抗糖尿病药物)的影响,以了解为什么它们在不同条件下(包括压力和再结晶过程)之间不会发生相互转化。这项研究提供了对磺酰胺化合物在不同物理条件下的物理化学性质的见解(Fedorov et al., 2017)。

环异构化中的催化剂衰减

庞等人(2019 年)将 N-氟苯磺酰亚胺鉴定为一种有效的 Ag(i)-催化剂衰减剂,用于环化色胺衍生的炔磺酰胺,从而合成氮杂菲并[4,5-b]吲哚衍生物。这项研究强调了磺酰胺化合物在促进复杂化学反应中的作用(Pang et al., 2019)。

衍生物的合成和表征

屈楚古泽尔等人(2013 年)合成了一系列新型 N-(3-取代芳基/烷基-4-氧代-1,3-噻唑烷-2-亚烷基)-4-[5-(4-甲基苯基)-3-(三氟甲基)-1H-吡唑-1-基]苯磺酰胺,并评估了它们的潜在抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。这项工作展示了磺酰胺衍生物在治疗开发中的多种潜在应用(Küçükgüzel et al., 2013)。

Ru(III)配合物的 DNA 结合和催化活性

埃尔-松巴蒂等人(2015 年)探索了偶氮染料配体及其 Ru(III) 配合物的合成,研究了它们的 DNA 结合活性以及脱氢反应的催化潜力。这项研究有助于理解磺酰胺基化合物的生化相互作用及其在分子生物学和催化中的潜在应用(El-Sonbati et al., 2015)。

合成和光学性质

博格扎等人(2018 年)报道了 2-官能化取代的噻吩并[3,2-c]喹啉的合成和光学性质,展示了作为隐形墨水染料的潜在应用。虽然与原始化合物没有直接关系,但这项研究说明了磺酰胺和相关化合物在材料科学中的广泛应用(Bogza et al., 2018)。

属性

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N2O2S2/c19-15-5-6-16(20)18(11-15)26(23,24)21-12-17(14-7-10-25-13-14)22-8-3-1-2-4-9-22/h5-7,10-11,13,17,21H,1-4,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEAFSAKJGAGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)